BenchChemオンラインストアへようこそ!

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Physicochemical profiling Lead optimization Fragment-based screening

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS 886493-84-1, molecular formula C₁₃H₉NO₆, molecular weight 275.21 g/mol) is a synthetic small-molecule ketone composed of a furan-2-yl carbonyl moiety linked to a 7-nitro-substituted 2,3-dihydro-1,4-benzodioxine scaffold. The 1,4-benzodioxane (2,3-dihydrobenzo[b][1,4]dioxine) template is a privileged structure in medicinal chemistry, with derivatives reported as ligands for nicotinic, α-adrenergic, and 5-HT receptor subtypes as well as antitumor and antibacterial agents.

Molecular Formula C13H9NO6
Molecular Weight 275.21 g/mol
Cat. No. B15053159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
Molecular FormulaC13H9NO6
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
InChIInChI=1S/C13H9NO6/c15-13(10-2-1-3-18-10)8-6-11-12(20-5-4-19-11)7-9(8)14(16)17/h1-3,6-7H,4-5H2
InChIKeyMTYIRPSSHWQNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS 886493-84-1): Chemical Class and Key Procurement Identifiers


Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS 886493-84-1, molecular formula C₁₃H₉NO₆, molecular weight 275.21 g/mol) is a synthetic small-molecule ketone composed of a furan-2-yl carbonyl moiety linked to a 7-nitro-substituted 2,3-dihydro-1,4-benzodioxine scaffold . The 1,4-benzodioxane (2,3-dihydrobenzo[b][1,4]dioxine) template is a privileged structure in medicinal chemistry, with derivatives reported as ligands for nicotinic, α-adrenergic, and 5-HT receptor subtypes as well as antitumor and antibacterial agents [1]. The presence of both a nitroaromatic and a heteroaromatic furan ring in the same molecule creates a distinct pharmacophoric pattern that distinguishes this compound from simpler benzodioxane congeners. Standard commercial purity ranges from 95% to 98%, with batch-specific QC characterization including NMR, HPLC, and GC available from major suppliers .

Why Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Cannot Be Swapped with In-Class Benzodioxane Analogs


Within the 2,3-dihydro-1,4-benzodioxine family, even single-point structural modifications produce pronounced shifts in physicochemical properties, reactivity, and biological target engagement. The 7-nitro group on the benzodioxane ring exerts a strong electron-withdrawing effect (Hammett σₚ ≈ +0.78) that modulates both the electrophilicity of the carbonyl linker and the redox potential of the aromatic system, properties absent from the non-nitrated parent (CAS 1156513-82-4) . Replacement of furan with phenyl (CAS 164526-10-7) or p-tolyl (CAS 634172-65-9) alters ring electronics, hydrogen-bond acceptor capacity, and molecular shape, while 5-methylfuran substitution (CAS 886493-83-0) introduces steric bulk adjacent to the carbonyl . Similarly, reduction of the nitro to an amino group (CAS 886494-36-6) reverses the electronic character from electron-deficient to electron-rich, fundamentally changing both chemical reactivity and any structure–activity relationship . These differences mean that procurement selections cannot be made on benzodioxane scaffold identity alone; specific substitution patterns drive divergent experimental outcomes.

Quantitative Differentiation Evidence for Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Non-Nitrated Parent Scaffold

The target compound (C₁₃H₉NO₆, MW 275.21 g/mol) contains 20 heavy atoms versus 17 heavy atoms for the non-nitrated analog (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone (C₁₃H₁₀O₄, MW 230.22 g/mol, CAS 1156513-82-4) . The addition of the nitro group (+NO₂, +45 Da) increases the molecular weight by 19.5% and introduces two hydrogen-bond acceptor sites (nitro oxygens) that are absent in the parent, raising the total HBA count from 4 to 6. This change has direct consequences for aqueous solubility, membrane permeability, and target-binding pharmacophore complementarity .

Physicochemical profiling Lead optimization Fragment-based screening

Purity Specification and QC Documentation Advantage Relative to 5-Methylfuran Analog

Multiple independent suppliers offer the target compound at 98% purity with full batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the 5-methylfuran analog (CAS 886493-83-0) is listed at 95–97% purity across suppliers . The narrower purity specification and availability of multi-method QC characterization reduce the risk of unidentified impurities interfering with biological assays. The target compound's molecular identity is further resolved by its SMILES string O=C(C1=CC=CO1)C2=C([N+]([O-])=O)C=C(OCCO3)C3=C2 .

Compound procurement Quality assurance Analytical characterization

Storage Requirement Divergence as a Proxy for Chemical Stability Versus Non-Nitrated Analog

The target compound requires sealed, dry storage at 2–8°C per supplier specifications , whereas the non-nitrated analog (CAS 1156513-82-4) is typically stored and shipped at ambient room temperature . This differential storage requirement is consistent with the known effect of the electron-withdrawing nitro group, which can activate the aromatic ring toward nucleophilic attack and increase susceptibility to photodegradation or thermal decomposition. The 2–8°C storage condition serves as a practical indicator of inherently higher chemical reactivity that must be accounted for in compound management workflows and long-term stability studies.

Compound management Chemical stability Long-term storage

Electronic Structure Modulation: Nitro Group Effect on Benzodioxane Ring Reactivity Versus Amino Analog

The 7-nitro substituent in the target compound is a strong electron-withdrawing group (Hammett σₚ ≈ +0.78 for para-NO₂), which polarizes the benzodioxane ring system and increases the electrophilic character of the carbonyl carbon relative to the 7-amino analog (CAS 886494-36-6, σₚ ≈ –0.66 for para-NH₂) [1]. For comparison, the difference in Hammett σₚ values between –NO₂ and –NH₂ is approximately 1.44 units, corresponding to a >25-fold difference in equilibrium or rate constants for reactions governed by substituent electronic effects. This electronic divergence means the two compounds will exhibit markedly different reactivity toward nucleophiles, metabolic reduction pathways (nitroreductase vs. N-acetyltransferase), and redox cycling potential .

Medicinal chemistry SAR Electrophilicity

Furan vs. Phenyl Ring: Topological Polar Surface Area and Hydrogen-Bonding Capacity Comparison

The furan-2-yl substituent in the target compound provides a heteroaromatic ring oxygen that serves as an additional hydrogen-bond acceptor, unlike the phenyl analog (7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone, CAS 164526-10-7, C₁₅H₁₁NO₅, MW 285.25) . The furan oxygen contributes approximately +13 Ų to the topological polar surface area (TPSA) relative to a phenyl ring and enables directional hydrogen-bond interactions with protein backbone or side-chain donors. This feature is absent in the phenyl or p-tolyl analogs, which rely solely on the nitro and carbonyl oxygens for polar interactions. The furan ring also reduces molecular weight by ~10 Da versus the phenyl analog while maintaining aromatic planarity [1].

Drug-likeness Permeability Pharmacophore design

Research and Industrial Application Scenarios for Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Based on Differential Evidence


Nitroaromatic Pharmacophore Screening in Antibacterial Drug Discovery

The 7-nitrobenzodioxane scaffold is a recognized privileged structure for antimicrobial agent development, as demonstrated by α-aminophosphonate derivatives synthesized from 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde that exhibited MIC and MBC activity in systematic SAR studies [1]. The target compound's nitro group provides a bioreducible warhead characteristic of nitroaromatic antibiotics (e.g., nitrofurantoin, metronidazole), while the furan-2-yl ketone offers an additional heterocyclic recognition element absent in phenyl-substituted analogs. This dual pharmacophore arrangement makes the compound a rational choice for screening campaigns targeting nitroreductase-expressing pathogenic bacteria, where the non-nitrated analog would lack the essential bioreductive activation mechanism.

Covalent Inhibitor Lead Generation Exploiting Nitro Group Electrophilicity

The strong electron-withdrawing character of the 7-nitro group (Hammett σₚ ≈ +0.78) [2] enhances the electrophilicity of the carbonyl linker, making the target compound a potential covalent modifier of nucleophilic active-site residues such as cysteine or serine. In contrast, the 7-amino analog (σₚ ≈ –0.66) would deactivate the carbonyl toward nucleophilic attack. This electronic differentiation supports the selection of the nitro compound over the amino analog for covalent inhibitor library design, particularly in targets where a reversible-covalent mechanism (e.g., nitrile or activated ketone warheads) is the desired mode of action. The 2–8°C storage requirement further underscores the need for careful compound handling during pre-incubation and time-dependent inhibition assays .

Fragment-Based Lead Discovery Leveraging Low Molecular Weight and Heteroaromatic H-Bonding

With a molecular weight of 275.21 g/mol and a furan ring providing an additional hydrogen-bond acceptor locus (estimated TPSA contribution ~22 Ų) [3], the compound satisfies fragment-like physicochemical criteria while offering more polar interaction capacity than the phenyl analog (MW 285.25, no heteroaromatic HBA). This combination of modest size and enriched hydrogen-bonding functionality makes the compound a suitable starting point for fragment growing or merging strategies in targets where furan-mediated interactions have been identified crystallographically, such as kinases or GPCRs.

Physicochemical Probe for Nitro Group Electronic Effects on Benzodioxane Reactivity

The target compound serves as a well-defined chemical probe to study the influence of the nitro substituent on the reactivity of the 1,4-benzodioxane scaffold. The availability of the non-nitrated analog (CAS 1156513-82-4), the amino analog (CAS 886494-36-6), and the 5-methylfuran analog (CAS 886493-83-0) from commercial sources enables head-to-head comparative studies of oxidation-reduction behavior, photostability, and nucleophilic aromatic substitution kinetics. The observed storage condition divergence (2–8°C for the nitro compound vs. ambient for the non-nitrated analog) provides a practical entry point for systematic stability investigations relevant to compound library management.

Quote Request

Request a Quote for Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.